
2-Naphthoate
Overview
Description
2-Naphthoate (2-naphthalenecarboxylate) is a carboxylate derivative of naphthalene with the carboxylic acid group at the 2-position. It serves as a key intermediate in organic synthesis, biodegradation pathways, and materials science. Its derivatives, such as methyl this compound and hydroxylated analogs, exhibit diverse physicochemical properties and applications. For example, this compound-based ionic liquids are effective in heavy metal extraction , while its methyl ester demonstrates unique photochemical behavior due to excimer formation in excited states . Biodegradation studies reveal that Burkholderia sp. metabolizes this compound into 1-hydroxy-2-naphthoate, phthalate, and ultimately central metabolites like pyruvate and succinate .
Scientific Research Applications
Medicinal Chemistry
1. Receptor Probes and Drug Development
One of the primary applications of 2-naphthoate derivatives is in the development of fluorescent probes for G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor. Research has demonstrated that certain analogues of this compound can serve as high-affinity antagonists for this receptor, which is implicated in various physiological processes including inflammation and metabolism. A notable compound, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, exhibited a dissociation constant () of 0.3 nM, indicating strong binding affinity .
Table 1: Antagonistic Potency of this compound Derivatives
Compound | (nM) |
---|---|
6 | 0.3 ± 0.1 |
19 | 120 ± 8 |
30 | 0.08 ± 0.02 |
... | ... |
This table summarizes the antagonistic activities of various derivatives, highlighting their potential in drug discovery for conditions like diabetes and other metabolic disorders.
2. Anti-Inflammatory Effects
Another significant application is the anti-inflammatory properties of certain naphthoic acid derivatives. For instance, studies have shown that 1,4-dihydroxy-2-naphthoic acid can induce apoptosis in human cancer cells and modulate cytokine production, making it a candidate for therapeutic use in inflammatory diseases .
Environmental Science
1. Biodegradation Studies
In environmental applications, naphthoic acids are studied for their biodegradability and impact on ecosystems. The biodegradation of compounds like 3-hydroxy-2-naphthoic acid has been investigated, revealing that they can be broken down by microbial action in wastewater treatment processes . This highlights their potential as intermediates in the production of biodegradable materials.
Material Science
1. Dyes and Pigments
This compound serves as an important intermediate in the synthesis of dyes and pigments. Its derivatives are utilized in the production of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability . The chemical structure allows for modifications that enhance colorfastness and reduce toxicity.
Case Studies
Case Study: Development of Fluorescent Probes
In a recent study aimed at developing selective fluorescent probes for P2Y14 receptors, researchers synthesized various derivatives of this compound. The most promising compound demonstrated not only high affinity but also low nonspecific binding in cell assays, indicating its potential utility in pharmacological research . This illustrates how structural modifications can lead to significant improvements in receptor targeting.
Case Study: Anti-Osteoporotic Effects
A study involving animal models showed that administration of dihydroxy-2-naphthoic acid improved bone mass reduction associated with osteoporosis . This suggests that naphthoate derivatives may play a role in bone health and could lead to new treatments for osteoporosis.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-naphthoate derivatives in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to avoid inhalation. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste. Refer to safety data sheets (SDS) for specific derivatives like 6-hydroxy-2-naphthoic acid (CAS 16712-64-4), which requires precautions against skin/eye contact and proper storage away from ignition sources .
Q. How can researchers synthesize and characterize methyl esters of this compound (e.g., Methyl this compound)?
- Methodological Answer : Use esterification reactions with methanol under acidic catalysis (e.g., sulfuric acid). Purify via recrystallization or column chromatography. Characterize using melting point analysis (e.g., 118–126°C for Methyl 6-bromo-2-naphthoate) and spectroscopic methods (NMR, FT-IR). Confirm purity via HPLC with UV detection .
Q. What analytical techniques are suitable for monitoring this compound biodegradation in microbial studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for tracking degradation intermediates like 1-hydroxy-2-naphthoate. Pair with growth curve analysis (OD600) to correlate microbial activity with substrate consumption, as demonstrated in Burkholderia strain JT 1500 studies .
Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): report reaction conditions (solvent, temperature, catalysts), purification steps, and spectroscopic data. Include raw data (e.g., NMR spectra) in supplementary materials. For known compounds, cite literature; for novel derivatives, provide full characterization .
Advanced Research Questions
Q. What metabolic pathways are involved in this compound degradation by bacteria, and how can they be elucidated?
- Methodological Answer : Use genomic and proteomic approaches to identify catabolic genes (e.g., dioxygenases) in strains like Burkholderia. Monitor intermediate metabolites via HPLC-MS. For example, 1-hydroxy-2-naphthoate accumulation precedes ring cleavage in the pathway .
Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer : Conduct systematic reviews using frameworks like the Toxicological Profile methodology:
Perform literature searches with Boolean strings (e.g., "this compound AND toxicity AND (humans OR animals)").
Assess study bias (e.g., sample size, exposure duration).
Synthesize evidence using meta-analysis or weight-of-evidence approaches .
Q. What strategies are effective for functionalizing this compound into bioactive or industrial compounds (e.g., dyes)?
- Methodological Answer : Introduce substituents via electrophilic aromatic substitution (e.g., sulfonation, azo coupling). For example, Pigment Red 57:1 is synthesized by coupling this compound with diazonium salts, followed by calcium complexation. Optimize reaction yields using DoE (Design of Experiments) .
Q. How can the environmental persistence of this compound degradation products be assessed?
- Methodological Answer : Use OECD guidelines for biodegradability testing (e.g., Closed Bottle Test). Quantify residual compounds via LC-MS/MS. Evaluate ecotoxicity using model organisms (e.g., Daphnia magna) and QSAR (Quantitative Structure-Activity Relationship) modeling .
Q. Methodological Resources
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.2. Physicochemical Properties
Photochemical Behavior :
Methyl 2-naphthoate exhibits reversible excimer formation with a diffusion-controlled rate constant ($k_{ed} = 2.9 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1}$) and high excimer stability ($\Delta H = -6.8 \, \text{kcal/mol}$) . This contrasts with hydroxylated derivatives, where substituents like -OH alter electronic properties and solubility.
Compound | Key Property | Reference |
---|---|---|
Methyl this compound | Excimer formation in excited states | |
3-Hydroxy-2-naphthoate | Enhanced dendrimer binding via -OH group |
2.3. Biodegradation Pathways
This compound :
Aerobic degradation by Burkholderia sp. proceeds via 1-hydroxy-2-naphthoate, phthalate, and protocatechuate, yielding pyruvate, succinate, and CO₂ . Anaerobic degradation in oil reservoirs produces [5,6,7,8]-tetrahydro-2-naphthoate as a biomarker .1-Naphthoate :
Pseudomonas maltophilia CSV89 degrades 1-naphthoate via 1,2-dihydroxy-8-carboxynaphthalene and salicylic acid, diverging from the this compound pathway .
Compound | Degradation Pathway | Reference |
---|---|---|
This compound | Aerobic: → 1-hydroxy-2-naphthoate → phthalate → TCA cycle | |
1-Naphthoate | → 1,2-dihydroxy-8-carboxynaphthalene → salicylate |
Table 1: Key Biodegradation Intermediates of this compound
Table 2: Binding Constants with G4 Dendrimers
Compound | Binding Constant ($K_a$) | Stoichiometry | Reference |
---|---|---|---|
Sodium this compound | 5.35 ± 0.7 M⁻¹ | 2 guests per dendrimer | |
Sodium 3-hydroxy-2-naphthoate | Higher affinity | 2 strong + 40 weak sites |
Properties
IUPAC Name |
naphthalene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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